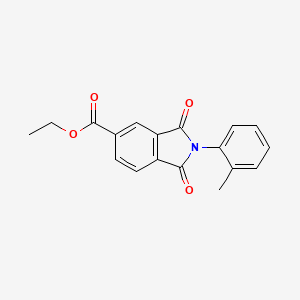![molecular formula C16H23N3O B5632783 N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5632783.png)
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a benzodiazole ring and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzodiazole derivatives.
Scientific Research Applications
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including dyes and polymers.
Mechanism of Action
The mechanism by which N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole ring. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]oxolane-2-carboxamide: This compound shares a similar benzodiazole ring but differs in the amide moiety.
Dichloroaniline: Although structurally different, dichloroanilines are also used in the production of dyes and have similar industrial applications.
Uniqueness
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to its specific combination of the benzodiazole ring and the dimethylpropanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-5-19-13-9-7-6-8-12(13)18-14(19)10-11-17-15(20)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGSXUCGIRYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B5632708.png)
![Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate](/img/structure/B5632716.png)

![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)
![1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
![4-ethyl-6-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5632757.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)
![N-{4-[(2-methyl-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5632771.png)
![2-(1H-pyrazol-3-ylcarbonyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5632776.png)
![2-(2,4-dichlorophenoxy)-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]acetamide](/img/structure/B5632800.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5632803.png)
